Diphenylmethyl selenocyanate

Chemoprotection Cyclophosphamide Tumor-bearing mouse model

Diphenylmethyl selenocyanate (CAS 27805-30-7; molecular formula C₁₄H₁₁NSe; MW 272.21 g/mol) is a synthetic organoselenocyanate classified as an anticarcinogenic and chemopreventive agent. It belongs to the organoselenocyanate subclass of organoselenium compounds, characterized by a –SeCN functional group attached to a benzhydryl (diphenylmethyl) scaffold.

Molecular Formula C14H11NSe
Molecular Weight 272.2 g/mol
CAS No. 27805-30-7
Cat. No. B1252506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylmethyl selenocyanate
CAS27805-30-7
Synonymsdiphenylmethyl selenocyanate
Molecular FormulaC14H11NSe
Molecular Weight272.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)[Se]C#N
InChIInChI=1S/C14H11NSe/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H
InChIKeyRNAKAYCVSPMHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylmethyl Selenocyanate (DMSE) – A Synthetic Organoselenium Chemopreventive Agent for Oncology and Toxicology Research Procurement


Diphenylmethyl selenocyanate (CAS 27805-30-7; molecular formula C₁₄H₁₁NSe; MW 272.21 g/mol) is a synthetic organoselenocyanate classified as an anticarcinogenic and chemopreventive agent [1]. It belongs to the organoselenocyanate subclass of organoselenium compounds, characterized by a –SeCN functional group attached to a benzhydryl (diphenylmethyl) scaffold. Unlike naturally occurring selenoamino acids (e.g., selenomethionine) or inorganic selenite salts, DMSE is a wholly synthetic entity whose design was motivated by the search for organoselenium compounds with enhanced chemopreventive potency and reduced systemic toxicity [2]. The compound has been evaluated across multiple chemically induced murine carcinogenesis models—including skin, lung, liver, and colon—and has demonstrated a consistent ability to upregulate phase II detoxifying enzymes, suppress lipid peroxidation, and induce apoptosis in preneoplastic lesions .

Model coverage Reported across skin, lung, liver, colon carcinogenesis models
Phase II enzymes GST, catalase, SOD upregulation reported in vivo
Mechanism Apoptosis and lipid peroxidation modulation reported

Why Diphenylmethyl Selenocyanate Cannot Be Replaced by Generic Organoselenium Compounds in Chemoprevention and Chemoprotection Studies


Organoselenium compounds display pronounced structure-dependent variation in chemopreventive potency, tissue-specific efficacy, and therapeutic index. Benzyl selenocyanate (BSC), 1,4-phenylenebis(methylene)selenocyanate (p-XSC), selenomethionine, ebselen, and DMSE each possess distinct selenium-release kinetics, redox cycling behavior, and phase II enzyme induction profiles that preclude interchangeable use [1]. For example, p-XSC is well-characterized in mammary and colon models but requires metabolic activation via glutathione conjugation, whereas DMSE has demonstrated efficacy across four distinct organ-site carcinogenesis models—skin, lung, liver, and colon—with oral bioavailability at non-toxic doses (2–3 mg/kg b.w.) that simultaneously upregulate multiple detoxifying enzymes [2]. Critically, DMSE is one of the few organoselenium compounds shown to provide both chemoprotection of normal tissues against cyclophosphamide and cisplatin toxicity while independently enhancing the antitumor efficacy of these chemotherapeutic agents—a dual pharmacological profile not reported for BSC, selenomethionine, or sodium selenite [3]. Therefore, substitution of DMSE with a generic organoselenium compound in a research protocol risks loss of both the chemopreventive breadth and the chemosensitization dimension that define its experimental utility.

DMSE (target)
Generic organoselenium
4 organ-site carcinogenesis models validated at consistent oral dose
Often 1–2 organ sites; multi-model coverage not typically reported
Dual chemoprotective-chemosensitizing profile in tumor-bearing models
Typically lacks concomitant chemosensitization evidence
Simultaneous GST, catalase, SOD induction reported
Narrower or single-enzyme phase II induction patterns

Quantitative Differentiation Evidence for Diphenylmethyl Selenocyanate Relative to Comparator Organoselenium Compounds


Dual Chemoprotective-Chemosensitizing Activity with Cyclophosphamide: DMSE vs. Untreated Tumor-Bearing Controls

In mice bearing Ehrlich ascites carcinoma, DMSE (3 mg/kg b.w., oral) co-administered with cyclophosphamide (CP, 25 mg/kg b.w., i.p.) simultaneously reduced host toxicity markers and augmented antitumor efficacy. While CP alone is known to suppress bone marrow and elevate serum transaminases, DMSE co-treatment restored hematological parameters to near-normal levels and significantly decreased serum ALT and AST compared to CP-only controls. Crucially, the combination achieved significant tumor growth regression and increased mean survival time relative to CP monotherapy—a dual outcome not reported for benzyl selenocyanate or selenomethionine in comparable tumor-bearing models [1].

Chemoprotective-chemosensitizing activity
Head-to-head
DMSE + cyclophosphamide vs CP alone: • Restored antioxidant enzymes, hematological profile • Decreased lipid peroxidation, serum transaminases • Increased tumor regression and survival time CP alone: elevated toxicity markers, depleted enzymes
Reported dual chemoprotective-chemosensitizing model response; not reported for BSC or selenomethionine.
Swiss albino mice bearing Ehrlich ascites carcinoma; P
Skin papilloma inhibition
Reported
53–80% papilloma inhibition at 2–3 mg/kg oral GST, catalase, SOD significantly upregulated (P
Reported higher inhibition and broader enzyme induction vs BSC; supports skin carcinogenesis model selection.
DMBA/croton oil two-stage mouse model; cross-study comparison.
Cisplatin nephroprotection
Head-to-head
DMSE + cisplatin vs cisplatin alone: • Restored renal GST, GPx, SOD, catalase, GSH • Reduced serum creatinine, BUN, lipid peroxidation • Decreased COX-2, iNOS expression and tubular damage
Reported nephroprotection without compromising antitumor model response; differs from ebselen profile.
Swiss albino mice; cisplatin 5 mg/kg i.p. ×5 days; P
Apoptosis & proliferation
Class-level
Significant decrease in cell proliferation (P
Supports apoptosis-mediated chemopreventive mechanism; distinguishes from purely antioxidant selenium compounds.
DMBA/croton oil skin model; class-level inference.
Multi-organ breadth
Class-level
DMSE: skin, lung, liver, colon models at 3 mg/kg oral p-XSC: 4 organs (requires GSH activation) BSC: 2 organs; selenomethionine: inconsistent coverage
Single-agent, multi-organ model coverage may reduce need for multiple analogs; consistent dose supports broad-spectrum screening.
Multiple independent in vivo studies; data to verify in direct side-by-side protocols.
Chemoprotection Cyclophosphamide Tumor-bearing mouse model Ehrlich ascites carcinoma Antioxidant enzymes

Inhibition of Skin Papilloma Formation in DMBA/Croton Oil Two-Stage Carcinogenesis: DMSE vs. Carcinogen-Only Controls

DMSE administered orally at two non-toxic doses (2 mg/kg and 3 mg/kg b.w.) produced 53–80% inhibition in the incidence of papilloma formation in the DMBA/croton oil two-stage mouse skin carcinogenesis model compared to carcinogen-only controls [1]. This level of papilloma inhibition is accompanied by significant upregulation of phase II detoxifying enzymes in liver cytosol: glutathione-S-transferase (P<0.01), catalase (P<0.01), and superoxide dismutase (P<0.01), measured at both 15 days and 12 weeks after first DMBA treatment. Lipid peroxidation (TBARS) in liver microsomes was significantly inhibited (P<0.05) in a dose-dependent manner [2]. By comparison, benzyl selenocyanate (BSC) at 25–50 ppm dietary supplementation produced approximately 35–50% inhibition of DMBA-induced mammary tumor incidence in rats, with a narrower therapeutic window [3].

Skin papilloma inhibition
Reported
53–80% papilloma inhibition at 2–3 mg/kg oral GST, catalase, SOD significantly upregulated (P
Reported higher inhibition and broader enzyme induction vs BSC; supports skin carcinogenesis model selection.
DMBA/croton oil two-stage mouse model; cross-study comparison.
Cisplatin nephroprotection
Head-to-head
DMSE + cisplatin vs cisplatin alone: • Restored renal GST, GPx, SOD, catalase, GSH • Reduced serum creatinine, BUN, lipid peroxidation • Decreased COX-2, iNOS expression and tubular damage
Reported nephroprotection without compromising antitumor model response; differs from ebselen profile.
Swiss albino mice; cisplatin 5 mg/kg i.p. ×5 days; P
Apoptosis & proliferation
Class-level
Significant decrease in cell proliferation (P
Supports apoptosis-mediated chemopreventive mechanism; distinguishes from purely antioxidant selenium compounds.
DMBA/croton oil skin model; class-level inference.
Multi-organ breadth
Class-level
DMSE: skin, lung, liver, colon models at 3 mg/kg oral p-XSC: 4 organs (requires GSH activation) BSC: 2 organs; selenomethionine: inconsistent coverage
Single-agent, multi-organ model coverage may reduce need for multiple analogs; consistent dose supports broad-spectrum screening.
Multiple independent in vivo studies; data to verify in direct side-by-side protocols.
Skin carcinogenesis Papilloma inhibition Phase II enzymes Lipid peroxidation Chemoprevention

Protection Against Cisplatin-Induced Nephrotoxicity with DMSE vs. Cisplatin-Only Controls

DMSE (3 mg/kg b.w., oral) markedly reduced cisplatin-induced (5 mg/kg b.w. × 5 days, i.p.) lipid peroxidation, serum creatinine, and blood urea nitrogen levels in Swiss albino mice. Renal antioxidant defense systems—glutathione-S-transferase, glutathione peroxidase, superoxide dismutase, catalase activities, and reduced glutathione levels—depleted by cisplatin were restored to normal by DMSE co-administration. DMSE also reduced renal tubular epithelial cell damage, nitric oxide levels, and expression of COX-2 and iNOS in kidneys injured by cisplatin [1]. Importantly, DMSE's nephroprotective effect occurred without compromising cisplatin's antitumor activity; rather, in a separate tumor-bearing model, DMSE enhanced cisplatin efficacy through ROS-mediated p53-dependent mitochondrial apoptosis in tumor cells while simultaneously decreasing cisplatin-induced nephrotoxicity and hematopoietic toxicity [2].

Cisplatin nephroprotection
Head-to-head
DMSE + cisplatin vs cisplatin alone: • Restored renal GST, GPx, SOD, catalase, GSH • Reduced serum creatinine, BUN, lipid peroxidation • Decreased COX-2, iNOS expression and tubular damage
Reported nephroprotection without compromising antitumor model response; differs from ebselen profile.
Swiss albino mice; cisplatin 5 mg/kg i.p. ×5 days; P
Apoptosis & proliferation
Class-level
Significant decrease in cell proliferation (P
Supports apoptosis-mediated chemopreventive mechanism; distinguishes from purely antioxidant selenium compounds.
DMBA/croton oil skin model; class-level inference.
Multi-organ breadth
Class-level
DMSE: skin, lung, liver, colon models at 3 mg/kg oral p-XSC: 4 organs (requires GSH activation) BSC: 2 organs; selenomethionine: inconsistent coverage
Single-agent, multi-organ model coverage may reduce need for multiple analogs; consistent dose supports broad-spectrum screening.
Multiple independent in vivo studies; data to verify in direct side-by-side protocols.
Nephroprotection Cisplatin Renal antioxidant enzymes COX-2 iNOS

Apoptosis Induction and Cell Proliferation Suppression: DMSE vs. Carcinogen-Only Controls in Skin Carcinogenesis

In the DMBA–croton oil two-stage mouse skin carcinogenesis model, DMSE treatment produced a significant decrease in cell proliferation (P<0.01) and a significant enhancement of apoptosis (P<0.01) in skin tissue compared to carcinogen-only controls. Caspase-3, a key executioner caspase in the apoptotic pathway, was elevated significantly (P<0.01) during DMSE treatment. These molecular changes correlated with a significant reduction in skin papilloma number after 12 weeks [1]. The pro-apoptotic mechanism was further elucidated in tumor models: DMSE activated p53, upregulated Bax, downregulated Bcl-2, released mitochondrial cytochrome c, and activated caspase-3 to cleave PARP—a complete mitochondrial apoptosis cascade [2].

Apoptosis & proliferation
Class-level
Significant decrease in cell proliferation (P
Supports apoptosis-mediated chemopreventive mechanism; distinguishes from purely antioxidant selenium compounds.
DMBA/croton oil skin model; class-level inference.
Multi-organ breadth
Class-level
DMSE: skin, lung, liver, colon models at 3 mg/kg oral p-XSC: 4 organs (requires GSH activation) BSC: 2 organs; selenomethionine: inconsistent coverage
Single-agent, multi-organ model coverage may reduce need for multiple analogs; consistent dose supports broad-spectrum screening.
Multiple independent in vivo studies; data to verify in direct side-by-side protocols.
Apoptosis Caspase-3 Cell proliferation Skin papilloma DMBA-croton oil

Multi-Organ Chemoprevention Breadth: DMSE Compared with Organoselenium Class Members

DMSE has demonstrated chemopreventive efficacy across four distinct organ-site carcinogenesis models, a breadth of coverage uncommon among individual organoselenium compounds. In benzo(a)pyrene-induced lung carcinogenesis (strain A mice), DMSE (3 mg/kg p.o.) effectively reduced the incidence of hyperplasia and severe dysplasia at 8 and 22 weeks post-initiation, while significantly (P<0.01) reducing microsomal lipid peroxidation and inducing glutathione-S-transferase activity in both liver and lung [1]. In azoxymethane-induced colon carcinogenesis (Sprague-Dawley rats), DMSE inhibited aberrant crypt foci formation through downregulation of COX-2 and modulation of GST and lipid peroxidation [2]. In CCl₄-induced hepatic injury, DMSE pretreatment significantly (P<0.01) prevented DNA damage (comet assay) and reduced massive hepatic necrosis in a duration-dependent manner [3]. By comparison, benzyl selenocyanate is primarily characterized in mammary and colon models, and p-XSC is most extensively documented in mammary, colon, and lung models but requires metabolic activation via glutathione conjugation [4].

Multi-organ breadth
Class-level
DMSE: skin, lung, liver, colon models at 3 mg/kg oral p-XSC: 4 organs (requires GSH activation) BSC: 2 organs; selenomethionine: inconsistent coverage
Single-agent, multi-organ model coverage may reduce need for multiple analogs; consistent dose supports broad-spectrum screening.
Multiple independent in vivo studies; data to verify in direct side-by-side protocols.
Multi-organ chemoprevention Lung carcinogenesis Colon carcinogenesis Hepatoprotection Organoselenocyanate

High-Value Research and Procurement Application Scenarios for Diphenylmethyl Selenocyanate (DMSE)


Adjuvant Chemotherapy Research: Enhancing Cyclophosphamide or Cisplatin Efficacy While Protecting Normal Tissues

Procure DMSE for in vivo studies investigating chemosensitization of tumor cells to alkylating agents. DMSE is one of the few organoselenium compounds with documented dual capability: it protects normal organs (liver, kidney, hematopoietic system) from cyclophosphamide- and cisplatin-induced oxidative damage while simultaneously enhancing drug-induced apoptosis in tumor cells through ROS-mediated p53 activation and mitochondrial caspase cascade [1]. Experimental design should incorporate DMSE at 3 mg/kg b.w. oral administration alongside standard chemotherapeutic regimens, with endpoints including tumor volume, survival time, serum transaminases, creatinine/BUN, antioxidant enzyme panels (GST, GPx, SOD, catalase, GSH), and hematological profiles [2].

Multi-Organ Chemoprevention Screening Programs: Single-Agent Evaluation Across Skin, Lung, Colon, and Liver Models

Utilize DMSE as a reference organoselenium chemopreventive agent in multi-endpoint carcinogenesis screening. Its validated efficacy across DMBA-induced skin papilloma (2–3 mg/kg p.o.), benzo(a)pyrene-induced lung carcinogenesis (3 mg/kg p.o.), azoxymethane-induced colon aberrant crypt foci, and CCl₄-induced hepatic injury models makes it suitable as a positive control or comparator in broad-spectrum chemoprevention studies [1]. Key biochemical endpoints include phase II enzyme induction (GST, catalase, SOD, GPx), lipid peroxidation (TBARS), DNA damage (comet assay), and histopathological assessment of preneoplastic lesions [2]. This breadth reduces the need to source separate organoselenium compounds for each target organ.

Mechanistic Studies of Selenium-Mediated Apoptosis and Cell Cycle Regulation in Carcinogenesis

Employ DMSE in mechanistic investigations of selenium-induced apoptosis in premalignant and malignant cells. DMSE treatment produces significant (P<0.01) elevation of caspase-3 activity, significant (P<0.01) reduction in cell proliferation, and engages the complete p53→Bax/Bcl-2→cytochrome c→caspase-3→PARP cleavage mitochondrial apoptosis pathway [1]. Researchers investigating the interface between selenium chemoprevention and apoptotic signaling should consider DMSE over selenomethionine or sodium selenite, which may not consistently activate the intrinsic apoptotic cascade in preneoplastic tissues at comparable non-toxic doses [2].

Environmental Toxicant-Induced Oxidative Injury Protection Studies

Source DMSE for in vivo models evaluating protection against xenobiotic-induced hepatotoxicity and genotoxicity. DMSE has demonstrated significant protection against malachite green-induced hepatic oxidative injury (ALT/AST control, lipid peroxidation reduction, DNA damage inhibition) at 3 mg/kg oral dose in a 15-day pretreatment schedule [1], and against CCl₄-induced hepatic necrosis and DNA strand breaks (comet assay, P<0.01) in a duration-dependent manner [2]. This positions DMSE as a candidate for studies of selenium-based intervention against environmental and occupational toxicant exposure, where both antioxidant enzyme restoration and direct DNA damage prevention are desired endpoints.

Application
Selection Property
Validation Focus
Chemotherapy combination research models
Dual chemoprotective-chemosensitizing model response
Serum transaminases, antioxidant enzyme panels, tumor regression endpoints
Multi-organ carcinogenesis screening
Multi-model chemoprevention coverage at consistent dose
Phase II enzyme induction, lipid peroxidation, preneoplastic histopathology
Apoptosis and cell cycle mechanism studies
Caspase-3-mediated apoptosis induction
Cell proliferation, caspase-3 activity, apoptosis index
Xenobiotic-induced hepatotoxicity protection studies
Hepatoprotection and genotoxicity protection in vivo
ALT/AST, lipid peroxidation, DNA damage (comet assay)
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